molecular formula C21H12O6 B607128 Diptoindonesin G CAS No. 1190948-58-3

Diptoindonesin G

货号: B607128
CAS 编号: 1190948-58-3
分子量: 360.321
InChI 键: BYHAUTWYDTUGRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diptoindonesin G (dip G) is a natural product identified as a novel, middle-domain heat shock protein 90 (HSP90) modulator. It binds to the HSP90 middle domain with high affinity (Kd = ~0.13-0.3 µM) and promotes the proteasomal degradation of HSP90 client proteins, including the estrogen receptor α (ER) . Unlike traditional N-terminal HSP90 inhibitors (e.g., tanespimycin), Diptoindonesin G offers a distinct mechanism of action. It does not induce the heat shock response (HSR), a key mechanism of clinical resistance associated with upregulation of protective heat shock proteins . A primary research application for Diptoindonesin G is in the study of endocrine-resistant breast cancer. It effectively degrades both wild-type and mutant forms of ER, including those with ligand-binding domain (LBD) mutations (e.g., in ESR1) that confer resistance to standard endocrine therapies like fulvestrant . Because Diptoindonesin G acts through HSP90 and not the ER LBD, its efficacy is insensitive to these resistance mutations, presenting a promising therapeutic avenue . Studies in ER-positive breast cancer cell lines and patient-derived xenograft organoids (PDXOs) have shown that treatment with Diptoindonesin G results in ER degradation, downregulation of ER-regulated gene expression, and inhibition of cell proliferation . This compound also serves as a valuable molecular probe for investigating the HSP90 conformational cycle and its complex biology . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical applications. It must not be used in humans or for any personal use.

属性

CAS 编号

1190948-58-3

分子式

C21H12O6

分子量

360.321

IUPAC 名称

4,6,11-trihydroxy-15-(4-hydroxyphenyl)-14-oxatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C21H12O6/c22-10-3-1-9(2-4-10)21-19-13-5-11(23)7-15(25)17(13)20(26)14-6-12(24)8-16(27-21)18(14)19/h1-8,22-25H

InChI 键

BYHAUTWYDTUGRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C4=C(C(=CC(=C4)O)O)C(=O)C5=C3C(=CC(=C5)O)O2)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Diptoindonesin G

产品来源

United States

化学反应分析

Regioselective Bromination

The 2-bromobenzofuran (9 ) forms exclusively due to electronic deactivation of the 3-position by a carboxylate ester substituent :BenzofuranDMFNBS DCE2 Bromobenzofuran(89% yield)\text{Benzofuran}\xrightarrow[\text{DMF}]{\text{NBS DCE}}\text{2 Bromobenzofuran}\quad (89\%\text{ yield})

  • Solvent: Dichloroethane (DCE) with catalytic DMF.
  • Competing 3-bromination is suppressed due to reduced electron density at the 3-position .

BBr3-Mediated Tandem Reaction

BBr3 cleaves methyl ethers and facilitates Friedel-Crafts acylation in one pot :Intermediate 2 BBr3Dip G(68% yield)\text{Intermediate 2 }\xrightarrow{\text{BBr3}}\text{Dip G}\quad (68\%\text{ yield})

  • Demethylation occurs first, followed by intramolecular cyclization.

Analogues with Reduced Hydroxyl Groups

AnalogueModificationSynthetic RouteKey Finding
14 Missing E-ring OHPhenyl boronic acid in cross-couplingRetained ERα antagonism
15 Missing D-ring OHsFriedel-Crafts acylation with phenyl groupReduced ERβ selectivity
16 Single D-ring OHSelective demethylation of methoxy groupImproved ERβ stabilization
  • 14 and 15 were prepared via modified cross-coupling and bromination steps .
  • 16 required controlled demethylation to preserve one hydroxyl group .

Reaction Challenges and Optimizations

  • Bromination of 2-Phenylbenzofuran : Lower yields (50%) due to steric hindrance; resolved using DMF as a co-solvent .
  • Cross-Coupling at 3-Bromobenzofuran : Higher temperatures (80°C) needed for Suzuki reactions, risking decomposition .

Biological Relevance of Synthetic Routes

The synthetic flexibility enables the production of Dip G derivatives with tailored estrogen receptor (ER) selectivity :

  • Dip G : Binds HSP90’s middle domain (Kd = 0.13 μM), promoting ERα degradation without heat shock response induction .
  • Analogue 16 : Stabilizes ERβ more effectively than Dip G, suggesting isoform-specific therapeutic potential .

相似化合物的比较

Hsp90 Inhibitors

Dip G belongs to a novel class of middle domain Hsp90 modulators, distinct from N-terminal (e.g., tanespimycin, geldanamycin) and C-terminal (e.g., novobiocin) inhibitors. Key differences include:

Parameter Diptoindonesin G Tanespimycin (N-terminal) Onalespib (N-terminal)
Binding Domain Middle domain (Kd = 0.13 ± 0.02 μM) N-terminal ATP-binding pocket N-terminal ATP-binding pocket
Heat Shock Response (HSR) No induction of Hsp70, Hsp27, etc. Strong HSR activation Moderate HSR activation
Client Protein Degradation ERα, mutant ER, others Broad-spectrum clients (e.g., HER2) Androgen receptor variants
Resistance Mechanisms Insensitive to ER ligand-binding domain mutations HSR-driven resistance Splicing variant upregulation

Key Findings :

  • Dip G and tanespimycin regulate only ~200 overlapping proteins out of 450 affected by tanespimycin, indicating divergent mechanisms .

Selective Estrogen Receptor Modulators (SERMs)

Dip G’s effects on ERα/ERβ contrast with traditional SERMs (e.g., tamoxifen) and endocrine therapies:

Parameter Diptoindonesin G Tamoxifen Fulvestrant
Target CHIP E3 ligase ERα ligand-binding domain (LBD) ERα LBD (promotes degradation)
ERα Stability Decreases ERα via ubiquitination Competes with estrogen for ERα Degrades ERα
ERβ Stability Stabilizes ERβ No effect No effect
Mutation Insensitivity Effective against ER LBD mutations Loses efficacy against ER mutants Partially ineffective

Key Findings :

  • Dip G’s insensitivity to ER LBD mutations makes it superior in treating endocrine-resistant breast cancers .
  • ERβ stabilization by Dip G enhances anti-proliferative signaling, a feature absent in SERMs .

Differentiation-Inducing Agents

In acute myeloid leukemia (AML), Dip G induces differentiation via ERK/STAT1 signaling, differing from all-trans retinoic acid (ATRA):

Parameter Diptoindonesin G ATRA
Target Pathway ERK-mediated p-STAT1 (Ser727) nuclear translocation RARα-mediated STAT1 (Tyr701/Ser727) activation
Differentiation Effects G2/M arrest, STAT1 target gene upregulation (e.g., CXCL10) Classical granulocytic differentiation
Toxicity Lower adverse effects in xenografts High risk of differentiation syndrome

Key Findings :

  • Dip G selectively phosphorylates STAT1 at Ser727, enhancing differentiation without ATRA-associated toxicity .

Antimicrobial Stilbenoids

Unlike other stilbenoids (e.g., ε-viniferin), Dip G lacks antimicrobial activity against MRSA, highlighting its specificity for cancer targets .

Structural and Functional Uniqueness

  • Synthesis : Dip G’s complex structure involves regioselective bromination and cross-coupling reactions, enabling selective ER modulation .

准备方法

Optimization and Challenges

  • Bromination selectivity : Electron-deficient benzofurans require DMF as a co-solvent to enhance bromination yields (50% for 2-phenylbenzofuran 12 vs. 65% for 4 ).

  • Demethylation efficiency : BBr₃ outperforms alternative Lewis acids (e.g., AlCl₃) in achieving complete demethylation without side reactions.

Ru-Catalyzed C–H Activation and Aerobic Annulation

An alternative route employs Ru(II) catalysis for direct C–H alkenylation and annulation, streamlining access to the benzofuran core (Scheme 2). Starting with m-hydroxybenzoic acid 17 , RuCl₃·nH₂O catalyzes coupling with internal alkynes 18 under aerobic conditions, forming 2,3-diarylbenzofuran-4-carboxylic acid 19 in 70–85% yields. Air serves as a mild oxidant, enhancing practicality compared to stoichiometric oxidants like Ag₂O.

Key advantages include:

  • Regioselectivity : Electron-rich alkynes direct alkenylation to the ortho position of the hydroxy group, ensuring predictable regiochemistry.

  • Scalability : Demonstrated for gram-scale synthesis of Dip G precursor 19 , enabling subsequent Friedel-Crafts acylation to construct the A-ring.

Comparative Analysis with Traditional Methods

ParameterRu-Catalyzed MethodSequential Cross-Coupling
Yield of benzofuran core70–85%65–78%
Step count2 steps4–5 steps
Functional group toleranceBroad (electron-rich/poor alkynes)Limited by boronic acid coupling efficiency

This method reduces reliance on pre-functionalized aryl halides, offering a streamlined pathway to Dip G’s tetracyclic scaffold.

Skeletal Reorganization from Pauciflorol F

A third strategy leverages pauciflorol F pentamethyl ether 20 as a starting material, exploiting oxidative cleavage and cyclization to access Dip G’s skeleton (Scheme 3). Treatment of 20 with OsO₄/NaIO₄ cleaves the indanone ring, generating diketone 21 , which undergoes acid-catalyzed cyclization (PPTS, CH₂Cl₂) to form Dip G 1 in 45% overall yield.

Advantages and Limitations

  • Starting material accessibility : Pauciflorol F is isolated from Ochna integerrima, but its limited natural abundance hinders large-scale synthesis.

  • Functional group preservation : Methoxy groups remain intact during cyclization, avoiding costly protection-deprotection sequences.

Synthesis of Dip G Analogues for SAR Studies

Modifying Dip G’s phenolic hydroxyl groups has elucidated their roles in ER modulation and HSP90 binding. Key analogues include:

AnalogueStructural ModificationERα StabilityERβ Stability
14 E-ring -OH → -HDecreasedNo change
15 D-ring -OCH₃ → -HDecreasedIncreased
16 D-ring single -OCH₃No changeIncreased

Synthesis of 14 involves substituting para-methoxyphenyl boronic acid with phenyl boronic acid during cross-coupling. Analogue 15 derives from intermediate 8 via Friedel-Crafts acylation with phenylacetyl chloride, demonstrating retained cyclization efficiency despite reduced electron density .

常见问题

Q. What is the core chemical structure of Diptoindonesin G, and how does it influence its reported bioactivity?

Diptoindonesin G features a tetracyclic 6H-anthra[1,9-bc]furan-6-one framework with benzofuran and aryl substituents. Its bioactivity, such as immunosuppressive and cytotoxic properties, is attributed to its ability to interact with cellular targets like penicillin-binding proteins (PBPs) via hydrophobic and hydrogen-bonding interactions. Substituents like methoxy groups and stereochemistry (e.g., R-configuration) critically affect target binding, as demonstrated in reverse docking studies with PBP2a . Structural confirmation relies on techniques like NMR, mass spectrometry, and electronic circular dichroism (ECD) .

Q. What established methods are used for the total synthesis of Diptoindonesin G?

The most efficient synthesis involves a domino reaction sequence: cyclodehydration, intramolecular Friedel-Crafts acylation, and regioselective demethylation. This cascade constructs the tetracyclic skeleton in a single step using 3-arylbenzofuran precursors. Lewis acids like BBr₃ or BCl₃ are critical for triggering Friedel-Crafts cyclization and demethylation. For example, BBr₃ promotes both demethylation and cyclization, while BCl₃ allows regioselective control . Yield optimization requires careful adjustment of solvent (e.g., dichloromethane) and temperature (−78°C to room temperature).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Diptoindonesin G across studies?

Discrepancies in bioactivity (e.g., cytotoxicity vs. immunosuppressive effects) may arise from differences in assay conditions, cell lines, or compound purity. Methodological solutions include:

  • Comparative bioassays : Replicate studies using standardized protocols (e.g., MIC testing for antimicrobial activity ).
  • Structural verification : Confirm stereochemical purity via ECD and X-ray crystallography to rule out enantiomer-driven variability .
  • Target validation : Use reverse docking (e.g., GOLD program with multiple scoring functions) to identify conserved binding sites across studies .

Q. What strategies address unexpected side reactions during Diptoindonesin G synthesis?

The use of BBr₃ can lead to undesired cyclization instead of demethylation. Mitigation strategies include:

  • Alternative Lewis acids : BCl₃ avoids premature Friedel-Crafts cyclization, enabling regioselective demethylation .
  • Temperature control : Lower temperatures (−78°C) stabilize intermediates, reducing side reactions.
  • Precursor modification : Introducing protective groups (e.g., tert-butyldimethylsilyl) on reactive hydroxyl moieties prevents unintended cyclization .

Q. How can in silico methods predict Diptoindonesin G’s molecular targets and binding mechanisms?

Computational approaches include:

  • Reverse docking : Screen against protein databases (e.g., PBP2a) using software like GOLD, prioritizing targets based on binding energy and steric compatibility .
  • Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in targets like PBPs over nanosecond timescales.
  • Quantitative structure-activity relationship (QSAR) modeling : Correlate substituent patterns (e.g., methoxy groups) with bioactivity data to guide analog design .

Q. What analytical techniques are essential for confirming Diptoindonesin G’s structural integrity post-synthesis?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of demethylation and aryl substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₃₀H₂₆O₇ for Diptoindonesin G).
  • ECD spectroscopy : Determines absolute configuration by comparing experimental and TDDFT-calculated spectra .

Methodological Considerations

  • Synthetic optimization : Use fractional factorial design to test variables (e.g., Lewis acid concentration, reaction time) and maximize yield .
  • Bioactivity assays : Pair cell-based assays (e.g., cytotoxicity on cancer cell lines) with mechanistic studies (e.g., Western blotting for PBP2a inhibition) .
  • Data reproducibility : Document raw data (e.g., NMR peaks, MIC values) in appendices and share protocols via repositories adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diptoindonesin G
Reactant of Route 2
Diptoindonesin G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。